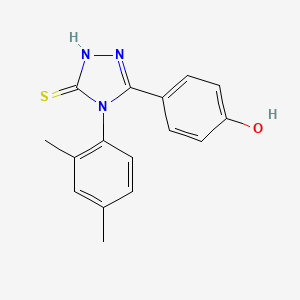

4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

CAS No.:

Cat. No.: VC15799629

Molecular Formula: C16H15N3OS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3OS |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H15N3OS/c1-10-3-8-14(11(2)9-10)19-15(17-18-16(19)21)12-4-6-13(20)7-5-12/h3-9,20H,1-2H3,(H,18,21) |

| Standard InChI Key | CIIDSOGNYNGNST-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has the molecular formula C₁₆H₁₅N₃OS and a molecular weight of 297.4 g/mol. Its IUPAC name, 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the arrangement of substituents on the triazole ring. The canonical SMILES string CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C provides a precise representation of its connectivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃OS |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |

| CAS Number | Not publicly disclosed |

| PubChem CID | 135621827 |

Structural Analysis

The compound’s structure integrates three critical functional groups:

-

1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions with biological targets .

-

2,4-Dimethylphenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability and target binding.

-

Mercapto Group (-SH): Participates in redox reactions and metal chelation, contributing to antioxidant and enzyme-inhibitory activities .

-

Phenolic Hydroxyl (-OH): Imparts antioxidant properties via radical scavenging and modulates solubility.

Computational studies on analogous triazole-thiols reveal planar geometries with intramolecular hydrogen bonds between the thiol sulfur and adjacent nitrogen atoms, stabilizing the tautomeric form . The phenolic group’s orientation perpendicular to the triazole ring may facilitate interactions with hydrophobic enzyme pockets .

Synthesis and Reaction Chemistry

Key Reaction Conditions:

-

Temperature: Reflux conditions (60–80°C).

Reactivity

The mercapto and phenolic groups dominate the compound’s reactivity:

-

Thiol-Disulfide Exchange: The -SH group undergoes oxidation to form disulfide bridges, relevant in modulating enzyme activity .

-

Metal Chelation: The thiol sulfur and triazole nitrogens coordinate transition metals (e.g., Cu²⁺, Zn²⁺), a property exploited in anticancer drug design .

-

Esterification/Acylation: The phenolic -OH can be acetylated or sulfonated to modify solubility and bioavailability.

Biological Activities and Mechanisms

Antibacterial Effects

Against Staphylococcus aureus, triazole-thiol derivatives exhibit MICs of 8–16 µg/mL. The mechanism involves interference with DNA gyrase and topoisomerase IV, as demonstrated by molecular docking studies . The phenolic group may synergize by generating oxidative stress via ROS production.

Anticancer Activity

Mercapto-triazoles induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) through:

-

Bcl-2/Bax Ratio Modulation: Downregulating anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax.

-

Caspase-3 Activation: Cleaving poly (ADP-ribose) polymerase (PARP) to trigger programmed cell death .

-

Metalloproteinase Inhibition: Chelating Zn²⁺ in matrix metalloproteinases (MMPs), suppressing tumor metastasis .

Physicochemical Properties

Solubility and Partitioning

-

logP: Estimated at 3.1 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for oral absorption.

-

Aqueous Solubility: <1 mg/mL due to the aromatic and thiol groups; solubility improves in DMSO or ethanol.

Spectral Characteristics

-

IR Spectroscopy: Peaks at 2560 cm⁻¹ (S-H stretch), 1680 cm⁻¹ (C=N triazole), and 3250 cm⁻¹ (O-H phenol) .

-

¹H NMR: Key signals include δ 2.25 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons), and δ 10.1 (s, 1H, -OH).

Applications in Drug Development

Lead Optimization

-

Bioisosteric Replacement: The triazole core serves as a bioisostere for imidazole or oxazole rings, improving metabolic stability .

-

Prodrug Design: Acetylation of the phenolic -OH enhances blood-brain barrier penetration for CNS-targeted agents.

Targeted Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume